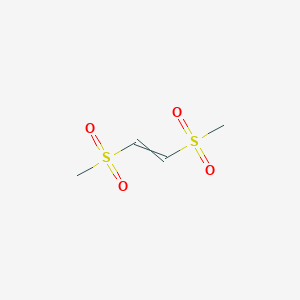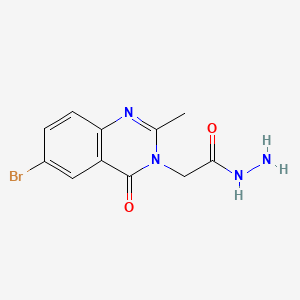
3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse chemical reactivity and wide range of biological activities, including antibacterial, anti-inflammatory, antioxidant, and antimycobacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide typically involves the reaction of 6-bromo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can occur at the bromine atom, leading to the formation of different substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential antibacterial and antimycobacterial activities.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit essential biosynthetic and salvage pathways in bacteria, leading to their death. It may also interact with enzymes and proteins involved in bacterial metabolism, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone scaffold and exhibit similar biological activities.
6-Bromo-2-methyl-4-oxo-quinazoline derivatives: These compounds have similar chemical structures but differ in their substituents.
Uniqueness
3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazide group allows for further functionalization, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
40889-48-3 |
|---|---|
Formule moléculaire |
C11H11BrN4O2 |
Poids moléculaire |
311.13 g/mol |
Nom IUPAC |
2-(6-bromo-2-methyl-4-oxoquinazolin-3-yl)acetohydrazide |
InChI |
InChI=1S/C11H11BrN4O2/c1-6-14-9-3-2-7(12)4-8(9)11(18)16(6)5-10(17)15-13/h2-4H,5,13H2,1H3,(H,15,17) |
Clé InChI |
MGTHGQKWDWVBRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1CC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


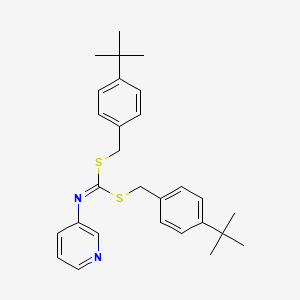
![N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14665647.png)
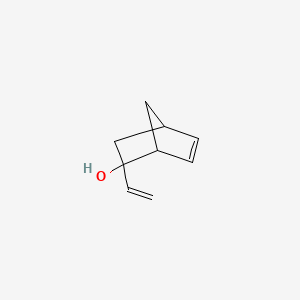
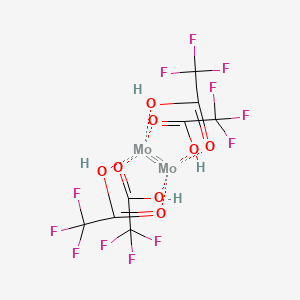

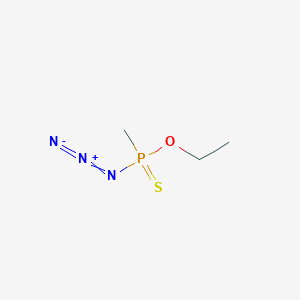
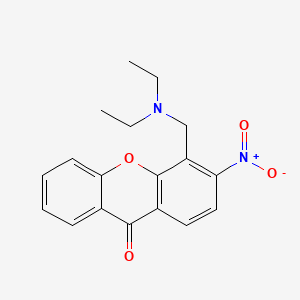
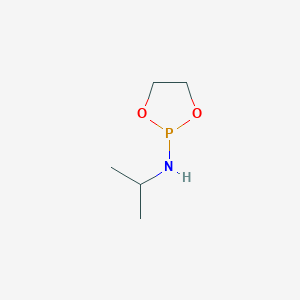
![3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14665684.png)
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)
